molecular formula C11H14BrFMgO B14898707 (3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide

(3-Fluoro-5-(n-pentyloxy)phenyl)magnesium bromide

Cat. No.: B14898707
M. Wt: 285.44 g/mol
InChI Key: UPCROUCFJNBLEU-UHFFFAOYSA-M
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Description

(3-fluoro-5-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a solvent that stabilizes the Grignard reagent and facilitates its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-5-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3-fluoro-5-(n-pentyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Stirring: Continuous stirring to ensure proper mixing of reactants.

    Time: The reaction is allowed to proceed for several hours until the magnesium is completely consumed.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large reactors: Equipped with efficient stirring mechanisms.

    Controlled environment: To maintain an inert atmosphere and prevent contamination.

    Automated systems: For precise control of temperature, addition of reactants, and monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions: (3-fluoro-5-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides or pseudohalides.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Organic halides like alkyl or aryl halides.

    Catalysts: Sometimes used to enhance reaction rates.

Major Products:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions with organic halides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Involved in the synthesis of polymers and advanced materials.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for drug molecules.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Agrochemicals: Synthesis of active ingredients in pesticides and herbicides.

    Fine Chemicals: Production of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of (3-fluoro-5-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen in THF, stabilizing the reagent and enhancing its reactivity. The molecular targets include carbonyl groups, halides, and other electrophilic sites, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the fluoro and pentyloxy substituents.

    (3-fluoro-5-methoxyphenyl)magnesium Bromide: Similar structure but with a methoxy group instead of a pentyloxy group.

    (3-chloro-5-(n-pentyloxy)phenyl)magnesium Bromide: Similar structure but with a chloro substituent instead of a fluoro substituent.

Uniqueness:

    Fluoro Substituent: Enhances the reactivity and selectivity of the compound.

    Pentyloxy Group: Provides steric hindrance and influences the compound’s solubility and reactivity.

This detailed article provides a comprehensive overview of (3-fluoro-5-(n-pentyloxy)phenyl)magnesium bromide, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds

Properties

Molecular Formula

C11H14BrFMgO

Molecular Weight

285.44 g/mol

IUPAC Name

magnesium;1-fluoro-3-pentoxybenzene-5-ide;bromide

InChI

InChI=1S/C11H14FO.BrH.Mg/c1-2-3-4-8-13-11-7-5-6-10(12)9-11;;/h6-7,9H,2-4,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UPCROUCFJNBLEU-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC(=C[C-]=C1)F.[Mg+2].[Br-]

Origin of Product

United States

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